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molecular formula C17H25F3N2Si B8779847 4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

4-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8779847
M. Wt: 342.5 g/mol
InChI Key: KQCOEAPBYWQHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158647B2

Procedure details

4-Trifluoromethyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (1.54 g, 4.5 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to −78° C. Sec-butyllithium (1.4 M in cyclohexane, 10 mL, 14 mmol) was added dropwise and the mixture was stirred at −78° C. for 1 h. A solution of carbontetrabromide (4.5 g, 13.5 mmol) in tetrahydrofuran (20 mL) was added quickly at −78° C. and the mixture was stirred for 15 min. The reaction was quenched with saturated ammonium chloride solution. The mixture was warmed to ambient temperature and the layers were separated. The organic layer was dried with magnesium and concentrated. Purification by flash silica gel chromatography using a gradient of (ethyl acetate and methanol 9:1) in hexanes afforded 5-Bromo-4-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine (170 mg, 0.64 mmol, 9% yield). 1H NMR (500 MHz, DMSO-d6) δ 12.49 (bs, 1H), 8.54 (s, 1H), 7.82 (m, 1H), 6.61 (m, 1H). MS: m/z 264.9/266.9 (M+H+).
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]2[N:9]([Si](C(C)C)(C(C)C)C(C)C)[CH:10]=[CH:11][C:4]=12.C([Li])(CC)C.C(Br)(Br)(Br)[Br:30]>O1CCCC1>[Br:30][C:8]1[C:3]([C:2]([F:23])([F:22])[F:1])=[C:4]2[CH:11]=[CH:10][NH:9][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
FC(C1=C2C(=NC=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.64 mmol
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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